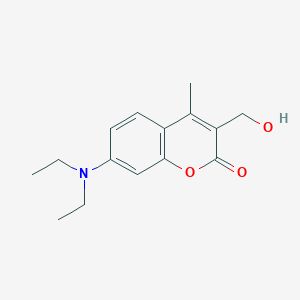

7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one is a derivative of coumarin . Coumarins are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

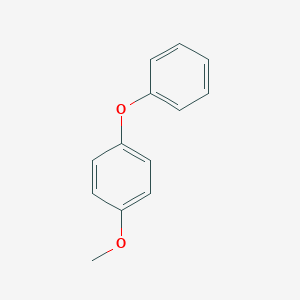

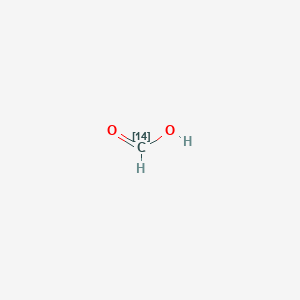

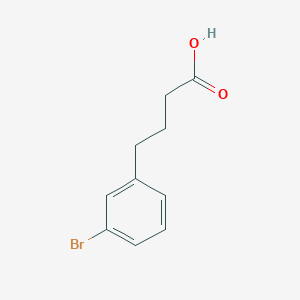

The molecular formula of 7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one is C15H19NO3 . Its average mass is 261.316 Da and its monoisotopic mass is 261.136505 Da .Physical And Chemical Properties Analysis

7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one is a solid with a melting point of 72-75 °C (lit.) . It is a lactone (behaves as an ester) and an amine . Amines are chemical bases. They neutralize acids to form salts plus water. These acid-base reactions are exothermic .Aplicaciones Científicas De Investigación

Ratiometric Temperature Sensing

This compound, referred to as C1 in some studies, can be doped into a terbium-based metal-organic framework for potential use in ratiometric temperature sensing . This application takes advantage of the compound’s fluorescent properties .

Fluorescent Photo-initiator

C1 may also serve as a fluorescent photo-initiator . It can act as an optical brightener, which is useful in the synthesis of light-emitting diode (LED) based hydrogels .

Superoxide Anion Detection

The aromatisation of this compound provides an alternative fluorescent probing technique to selectively detect the concentration of superoxide anion in solution. This is particularly advantageous for evaluating O2˙− sensing probes .

Synthesis of Fluorescent Probes

The compound is involved in the synthesis of fluorescent probes that can be used for various sensing and imaging applications within scientific research .

Organic Synthesis

It is used in organic synthesis processes, particularly in the creation of complex molecules that have specific fluorescent properties .

Medical Imaging

While not directly mentioned in the search results, compounds like C1 with fluorescent properties are often explored for their potential use in medical imaging techniques, such as fluorescence microscopy or in vivo imaging.

Each application utilizes the unique properties of “7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one” and demonstrates its versatility within scientific research fields.

MilliporeSigma - 7-Diethylamino-4-methylcoumarin Royal Society of Chemistry - Aromatisation of 7-diethylamino-4-methyl-3,4-dihydrocoumarin ResearchGate - Aromatisation to sense superoxide anion Royal Society of Chemistry - General procedure

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to be a multi-stimuli responsive fluorescent material , suggesting that it interacts with various targets to exhibit its properties.

Mode of Action

The compound exhibits unique properties such as aggregation-induced emission, acidochromism, and mechanochromic luminescent features . It also shows unique methanol responsiveness . These properties suggest that the compound interacts with its targets in a way that allows it to respond to different stimuli, including changes in aggregation, pH, mechanical force, and the presence of methanol .

Result of Action

The compound exhibits reversible photochromic behavior from a yellow to pink color in the solution state upon irradiation with 365 nm UV light through an intramolecular ring opening and closing mechanism . This suggests that the compound can undergo structural changes in response to UV light, leading to changes in its optical properties .

Action Environment

The action of the compound is influenced by environmental factors such as the presence of methanol and UV light . These factors can trigger changes in the compound’s properties, influencing its action, efficacy, and stability .

Propiedades

IUPAC Name |

7-(diethylamino)-3-(hydroxymethyl)-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-4-16(5-2)11-6-7-12-10(3)13(9-17)15(18)19-14(12)8-11/h6-8,17H,4-5,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPAGXKXJDKNMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353647 |

Source

|

| Record name | 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one | |

CAS RN |

127321-51-1 |

Source

|

| Record name | 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)